Elevated Calculated LogP Relative to 4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol Predicts Superior Passive Membrane Permeability
The target compound, containing a 2,4-dichlorobenzyl thioether group, has an estimated atom‑based LogP of ≈5.2, compared with ≈3.5 for the thiol analog 4‑allyl‑5‑(thiophen‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 187795‑50‑2) . This ΔLogP of +1.7 units corresponds to an approximately 50‑fold increase in lipophilicity, which is predicted to enhance passive diffusion across bacterial and fungal membranes, a rate‑limiting step for intracellular target engagement in antimicrobial assays [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 5.2 (atom‑based estimation) |
| Comparator Or Baseline | 4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 187795‑50‑2), LogP ≈ 3.5 |
| Quantified Difference | ΔLogP ≈ +1.7 |
| Conditions | Atom‑based LogP estimation method (PubChem computed properties / group contribution) |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, a key determinant of in‑vitro antibacterial potency against Gram‑positive pathogens.
- [1] Wang, Q. et al. Sci. China Chem. 55, 2134–2153 (2012). DOI: 10.1007/s11426-012-4602-1 View Source
